![molecular formula C19H20N2O3 B2448885 N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide CAS No. 1023548-64-2](/img/structure/B2448885.png)
N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide
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Description
N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide, commonly known as MNPA, is a chemical compound that has been synthesized for its potential use in scientific research. The compound has been found to have a unique mechanism of action that could have significant implications for the study of various physiological and biochemical processes. In
Scientific Research Applications
Synthesis and Herbicidal Activities
N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide and its derivatives have been explored for their potential in agricultural applications, particularly as herbicides. A study by Yuan-xiang et al. (2011) synthesized various formamide derivatives and assessed their herbicidal activities. However, these compounds showed no herbicidal activities at the tested concentration (Yuan-xiang, 2011).
Chemical Synthesis Processes
The compound has been used in chemical synthesis, particularly in the formation of quinazoline derivatives. Akazome et al. (1995) reported a novel synthesis method using a palladium complex to catalyze the intermolecular reductive N-heterocyclization of 2-nitrobenzaldehyde or 2-nitrophenyl ketones with formamide, resulting in moderate yields of quinazoline derivatives (Akazome et al., 1995).
Metabolic Studies
In the context of metabolism, the compound has been studied for its role in the formation of water-soluble glucuronides. Mutlib et al. (1992) investigated the metabolic disposition of a related compound, focusing on the formation of glucuronide conjugates in rats (Mutlib et al., 1992).
Catalytic Reactions
Research by Ishida et al. (2009) explored the use of gold nanoparticles supported on NiO for catalyzing the N-formylation of amines with methanol and molecular oxygen, which highlights the potential of N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide in catalytic reactions (Ishida et al., 2009).
properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-16(10-7-11-17(14)21(23)24)20-18(22)19(12-5-6-13-19)15-8-3-2-4-9-15/h2-4,7-11H,5-6,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBHZEZKAUNLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-3-nitrophenyl)(phenylcyclopentyl)formamide |
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